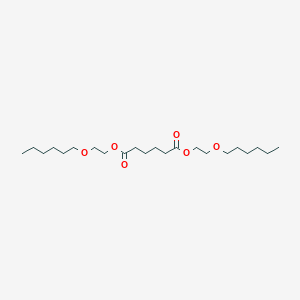
Di(2-hexyloxyethyl) adipate
説明
Di(2-hexyloxyethyl) adipate is a useful research compound. Its molecular formula is C22H42O6 and its molecular weight is 402.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Plasticizer in Polymer Chemistry
Di(2-hexyloxyethyl) adipate is predominantly used as a plasticizer in the production of flexible poly(vinyl chloride) (PVC) products. Its primary role is to enhance the flexibility and workability of PVC by reducing the glass transition temperature of the polymer.
Key Benefits:
- Improved Flexibility : Enhances the flexibility of PVC, making it suitable for applications requiring pliability.
- Compatibility : It is compatible with various polymers, allowing for blended formulations that meet specific performance criteria.
Food Packaging Applications
The use of this compound in food packaging is significant due to its low volatility and migration properties. It is commonly found in cling films and other flexible packaging materials.
Migration Studies:
Research indicates that this compound can migrate from packaging into food products, particularly fatty foods like cheese and meats. Studies have shown detectable levels of this compound in packaged food, raising concerns about dietary exposure .
Regulatory Insights:
Regulatory bodies have evaluated the safety of this compound in food contact materials, emphasizing the need for ongoing monitoring of migration levels to ensure consumer safety .
Environmental Impact
The environmental implications of this compound have been studied, particularly regarding its toxicity to aquatic life. Research has indicated that this compound can affect fish and other aquatic organisms, necessitating assessments of its ecological footprint when used in large quantities .
Toxicological Studies:
- Aquatic Toxicity : this compound has been tested for its effects on various fish species, highlighting the importance of understanding its environmental behavior and potential risks associated with its use .
Case Study 1: Migration in Food Packaging
A study conducted in New South Wales analyzed samples of food packaged in PVC films. It found that 45% of samples wrapped in these films contained levels of this compound exceeding safe limits, particularly in cheese products . This case underscores the importance of evaluating packaging materials for potential chemical migration into food.
Case Study 2: Environmental Toxicology
Research by the Environmental Protection Agency evaluated the toxicity of this compound to fish species. The findings indicated significant toxicity levels at concentrations above 5.0 ppm, prompting further investigation into structure-activity relationships among similar compounds .
特性
CAS番号 |
110-32-7 |
|---|---|
分子式 |
C22H42O6 |
分子量 |
402.6 g/mol |
IUPAC名 |
bis(2-hexoxyethyl) hexanedioate |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-11-15-25-17-19-27-21(23)13-9-10-14-22(24)28-20-18-26-16-12-8-6-4-2/h3-20H2,1-2H3 |
InChIキー |
BUOCZPSVAWQIOT-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
正規SMILES |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
Key on ui other cas no. |
110-32-7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













